4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol
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Overview
Description
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol is a heterocyclic compound that features a triazolopyridine core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, resulting in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and scalability are likely to be applied. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolopyridine core can be reduced under specific conditions.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol involves its interaction with molecular targets such as kinases. For instance, it can inhibit c-Met kinase by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A similar compound with a triazolopyridine core but lacking the phenolic and chlorophenyl groups.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another related compound with a triazolopyridine core and a ketone group instead of the phenol.
Uniqueness
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the triazolopyridine core and phenolic group provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C12H7BrClN3O |
---|---|
Molecular Weight |
324.56 g/mol |
IUPAC Name |
4-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol |
InChI |
InChI=1S/C12H7BrClN3O/c13-7-1-4-11-15-16-12(17(11)6-7)9-3-2-8(18)5-10(9)14/h1-6,18H |
InChI Key |
KVWXZSZHNNHBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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